molecular formula C13H13N3O2 B6385803 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine CAS No. 1111113-45-1

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine

Cat. No.: B6385803
CAS No.: 1111113-45-1
M. Wt: 243.26 g/mol
InChI Key: JWSFQFQSMHDCMT-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine: is a chemical compound known for its significant biological activity It belongs to the family of pyrimidine derivatives and has a molecular formula of C13H13N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with appropriate pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules. It is often used in assays to investigate enzyme activity and protein interactions .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in targeting specific molecular pathways involved in diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is unique due to its specific hydroxypyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16(2)12(17)10-5-3-9(4-6-10)11-7-14-13(18)15-8-11/h3-8H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSFQFQSMHDCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686853
Record name N,N-Dimethyl-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-45-1
Record name N,N-Dimethyl-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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